1-(Boc-aminomethyl)cyclopropanol

Medicinal Chemistry Organic Synthesis Building Block Procurement

Researchers synthesizing CNS-targeted kinase modulators often face building block limitations-conventional Boc-amines lack the spatial constraint and polarity balance required for blood-brain barrier penetration. 1-(Boc-aminomethyl)cyclopropanol (CAS 887577-30-2) resolves this with its strained cyclopropanol core (TPSA 58.6 Å2, XLogP3 0.6), aligning with CNS drug design guidelines. • Orthogonal Boc/hydroxyl handles enable sequential deprotection and derivatization in a single scaffold. • Validated in patent US-9302988-B2 for FLAP inhibitor and protein kinase modulator synthesis. • Supplied at ≥95% purity with full analytical documentation; shipped ambient globally under R&D exemption.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 887577-30-2
Cat. No. B1437663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Boc-aminomethyl)cyclopropanol
CAS887577-30-2
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CC1)O
InChIInChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-6-9(12)4-5-9/h12H,4-6H2,1-3H3,(H,10,11)
InChIKeyVMVAZNHAQXIGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Boc-aminomethyl)cyclopropanol Identity & Procurement


1-(Boc-aminomethyl)cyclopropanol (CAS 887577-30-2) is a protected primary amine building block containing a strained cyclopropanol ring and a tert-butyloxycarbonyl (Boc) protecting group . It is primarily employed as a synthetic intermediate in the preparation of protein kinase modulators and 5-lipoxygenase activating protein (FLAP) inhibitors . The compound is supplied at standard purities of 97-98% (HPLC) and is characterized by its molecular weight of 187.24 g/mol and canonical SMILES CC(C)(C)OC(=O)NCC1(CC1)O .

Workflow Orthogonal protection strategy
Core motif Strained cyclopropanol ring for ring-opening chemistry
Target class synthesis Kinase modulators & FLAP inhibitors

1-(Boc-aminomethyl)cyclopropanol vs. Generic Analogs


Generic substitution with structurally similar Boc-protected amines or cyclopropanol derivatives is not advisable without rigorous verification. 1-(Boc-aminomethyl)cyclopropanol uniquely combines orthogonal reactive handles: a free cyclopropanol hydroxyl for further derivatization (e.g., etherification, oxidation) and a Boc-protected amine for late-stage deprotection and functionalization . Its specific steric and electronic profile—characterized by a topological polar surface area (TPSA) of 58.6 Ų, an XLogP3 of 0.6, and a molecular complexity rating of 203—differs markedly from analogs lacking the methylene spacer or cyclopropane constraint . Direct substitution with alternative Boc-protected building blocks (e.g., Boc-aminomethylbenzene derivatives or simple Boc-alkylamines) would alter molecular geometry, lipophilicity, and hydrogen bonding capacity, leading to divergent reaction outcomes and bioisosteric properties in target molecules.

! Removing the methylene spacer alters molecular geometry and hydrogen-bonding capacity.
! Replacing the cyclopropane constraint with linear alkyl chains shifts conformational profile.
! Alternative Boc-amines lack the orthogonal free hydroxyl handle for late-stage derivatization.

1-(Boc-aminomethyl)cyclopropanol Evidence & Comparison


Purity and Stability vs. Free Amine

1-(Boc-aminomethyl)cyclopropanol (CAS 887577-30-2) is supplied at standard purity of 98% (HPLC) and is stable for long-term storage under cool, dry conditions . In contrast, the deprotected analog 1-(aminomethyl)cyclopropanol (CAS 74592-33-9) is a colorless to pale yellow liquid with a pungent odor and is classified as a toxic substance under GHS, requiring more stringent handling and storage protocols . The Boc-protected derivative offers a shelf-stable, solid-state alternative that mitigates the decomposition and handling challenges associated with the free amine.

Purity & stability
Class-level
98% purity (HPLC), solid; free amine analog is a toxic liquid
Solid Boc derivative improves storage and handling safety
Class-level inference based on supplier specifications
Medicinal Chemistry Organic Synthesis Building Block Procurement

Physicochemical Profile vs. Aromatic Analogs

The compound exhibits a topological polar surface area (TPSA) of 58.6 Ų and an XLogP3 of 0.6 . In comparison, a representative aromatic analog, 4-(Boc-aminomethyl)benzoic acid, has a TPSA of 75.6 Ų and a melting point of 164-168 °C . The lower TPSA of the cyclopropanol derivative indicates enhanced membrane permeability potential, while the lower XLogP3 suggests balanced hydrophilicity—a combination often favored in CNS drug design .

Physicochemical profile
Reported
TPSA 58.6 Ų, XLogP3 0.6; aromatic analog TPSA 75.6 Ų
Lower TPSA may support CNS penetration studies
Cross-study comparable computed properties
Medicinal Chemistry Drug Design Computational Chemistry

Synthetic Yield vs. Hydrochloride Salt

1-(Boc-aminomethyl)cyclopropanol is synthesized via Boc protection of 1-(aminomethyl)cyclopropanol using Boc₂O, yielding 505 mg (94%) of the title compound . In contrast, the hydrochloride salt of 1-(aminomethyl)cyclopropanol (CAS 1215417-77-8) is obtained via a multi-step patent-based route (CN112661655B) that requires additional neutralization steps prior to use . The Boc-protected form circumvents the need for an extra deprotection step and provides a neutral, organic-soluble intermediate directly suitable for coupling reactions.

Synthetic yield
Reported
94% yield (505 mg) in single-step Boc protection; HCl salt requires multi-step
High-yielding one-step route reduces synthetic complexity
Based on ChemicalBook protocol, data to verify
Organic Synthesis Process Chemistry Scale-Up

Application in CaV Blocker Synthesis

1-(Boc-aminomethyl)cyclopropanol is explicitly utilized in the synthesis of fluoromethyl-substituted pyrrole carboxamides, a class of voltage-gated calcium channel (CaV) blockers described in patent US-9302988-B2 [1]. The cyclopropanol moiety is incorporated into the final pharmacophore to enhance metabolic stability and conformational rigidity. While alternative building blocks (e.g., propanolamines) could theoretically be used, the cyclopropane ring is specifically claimed to confer improved bioavailability and target engagement .

CaV blocker synthesis
Method context
Explicit intermediate in patent US-9302988-B2 for fluoromethyl pyrrole carboxamides
Aligns with patented synthetic route for calcium channel blockers
Patent-reported application, requires independent validation
Medicinal Chemistry Pain Research Voltage-Gated Calcium Channels

Molecular Complexity vs. Simple Alkylamines

1-(Boc-aminomethyl)cyclopropanol has a molecular complexity rating of 203, compared to simpler Boc-protected alkylamines such as N-Boc-1,3-propanediamine (complexity rating ~120) [1]. The higher complexity arises from the strained three-membered ring and the adjacent hydrogen-bond donor (hydroxyl) and acceptor (carbamate), enabling diverse synthetic transformations including ring-opening, cross-coupling, and oxidation reactions not accessible to linear alkylamines.

Molecular complexity
Class-level
Complexity rating 203 vs. ~120 for N-Boc-1,3-propanediamine
Greater synthetic divergence per unit mass
Class-level inference; computed values may vary
Diversity-Oriented Synthesis Chemical Biology Fragment-Based Drug Discovery

Acidic Deprotection Stability vs. Boc-Ethanolamine

The cyclopropanol ring in 1-(Boc-aminomethyl)cyclopropanol is more resistant to base-induced ring-opening compared to the β-amino alcohol motif in N-Boc-2-aminoethanol (Boc-ethanolamine) [1]. This stability allows for selective deprotection of the Boc group under acidic conditions (e.g., TFA/DCM) without compromising the cyclopropane framework, whereas Boc-ethanolamine undergoes intramolecular cyclization or elimination under similar conditions . Quantitative stability assays show that cyclopropanol derivatives retain >95% of their ring integrity after 24h in 20% TFA/DCM at 25°C, while Boc-ethanolamine degrades by >30% within 4h .

Acidic deprotection stability
Class-level
>95% ring integrity after 24h in 20% TFA/DCM; Boc-ethanolamine degrades >30% in 4h
Supports cleaner deprotection in multi-step synthesis
Class-level cyclopropanol stability data; verify under own conditions
Protecting Group Strategy Solid-Phase Synthesis Peptide Chemistry

1-(Boc-aminomethyl)cyclopropanol Applications


Synthesis of CNS-Penetrant Kinase Inhibitors

Leverage the favorable TPSA (58.6 Ų) and XLogP3 (0.6) to prepare CNS-optimized protein kinase modulators. The compound's computed properties align with CNS drug design guidelines (TPSA < 70 Ų, XLogP3 < 3), making it a superior choice over aromatic Boc-aminomethyl building blocks for blood-brain barrier penetration .

Late-Stage Functionalization in Multi-Step Syntheses

Utilize the orthogonal Boc and hydroxyl handles for sequential derivatization. The Boc group can be removed under standard acidic conditions (TFA/DCM) while the cyclopropanol ring remains intact, enabling subsequent etherification or oxidation. This strategy is validated in patent US-9302988-B2 for constructing fluoromethyl-substituted pyrrole carboxamides [1].

Scaffold for Diversity-Oriented Synthesis (DOS)

Employ the compound as a versatile core for generating compound libraries. The strained cyclopropane ring can undergo transition-metal-catalyzed ring-opening to yield linear allylic alcohols or be functionalized via cross-coupling reactions. The higher molecular complexity (rating 203) compared to simple Boc-alkylamines provides greater synthetic divergence .

Application
Selection Property
Validation Focus
CNS kinase inhibitor synthesis
Computed TPSA & XLogP3 profile
CNS penetration assessment in target series
Late-stage functionalization
Orthogonal Boc/OH handles
Sequential deprotection and derivatization efficiency
Diversity-oriented synthesis
Strained cyclopropanol core
Ring-opening and cross-coupling exploration

Technical Documentation Hub

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33 linked technical documents
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